molecular formula C13H11N2O7PS B14663776 Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester CAS No. 39004-94-9

Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester

Cat. No.: B14663776
CAS No.: 39004-94-9
M. Wt: 370.28 g/mol
InChI Key: AQAXQJMWHPFBPU-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester is an organophosphorus compound known for its use as an insecticide. It is a derivative of phosphorothioic acid and contains nitrophenyl groups, which contribute to its biological activity. This compound is structurally related to other organophosphates and is known for its potent insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester typically involves the reaction of phosphorothioic acid with p-nitrophenol and methylating agents. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphorothioates and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted esters and phosphorothioic acid derivatives.

Scientific Research Applications

Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

    Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase, due to its insecticidal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool for studying biochemical pathways.

    Industry: Utilized in the production of insecticides and other agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and death in insects. The molecular targets include the active site serine residue of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Another organophosphate insecticide with similar properties.

    Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester (Methyl Parathion): A related compound with slightly different ester groups.

Uniqueness

Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester is unique due to its specific ester groups and nitrophenyl substituents, which contribute to its distinct chemical and biological properties. Its potency as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound for both research and industrial applications.

Properties

CAS No.

39004-94-9

Molecular Formula

C13H11N2O7PS

Molecular Weight

370.28 g/mol

IUPAC Name

methoxy-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H11N2O7PS/c1-20-23(24,21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3

InChI Key

AQAXQJMWHPFBPU-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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